molecular formula C6H7N3O B563161 Isoniazid-d4 CAS No. 774596-24-6

Isoniazid-d4

Cat. No. B563161
M. Wt: 141.166
InChI Key: QRXWMOHMRWLFEY-RHQRLBAQSA-N
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Description

Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . It is often used with other drugs to treat tuberculosis (TB) or for latent tuberculosis infection . Isoniazid is a highly specific agent, ineffective against other microorganisms .


Synthesis Analysis

A series of isoniazid–pyrimidine conjugates were synthesized in good yields and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis . Another study reported the synthesis of two novel pharmaceutical co-crystals INHGA and PGA in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former .


Chemical Reactions Analysis

Isoniazid is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . A study proposed a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS to simultaneously quantify 39 carboxyl-containing metabolites (CCMs) of 5 different types .

Scientific Research Applications

Electrochemical Detection and Analysis Isoniazid's electrochemical behavior has been explored for its estimation in bulk form, tablets, and biological fluids, employing techniques such as square-wave adsorptive stripping voltammetry. This method, developed for trace determination of isoniazid at the hanging mercury drop electrode, showcases its analytical application in pharmaceutical and biomedical analysis, with potential relevance for studying isoniazid-d4 as an internal standard or in similar analytical settings (Ghoneim, El-Baradie, & Tawfik, 2003).

Pharmacokinetic and Therapeutic Drug Monitoring The quantification of isoniazid, along with other antitubercular drugs in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), illustrates the application of isoniazid-d4 in therapeutic drug monitoring and pharmacokinetic studies. This method facilitates the simultaneous determination of these drugs in human serum, supporting their monitoring and pharmacokinetic analysis in clinical settings (Sturkenboom et al., 2015).

Understanding Drug Mechanism and Resistance Research into the mechanism of action of isoniazid and the emergence of drug resistance highlights its role in inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis. Identifying the primary targets of isoniazid action, such as the InhA enzyme, and understanding resistance mechanisms, significantly contribute to the development of new therapeutic strategies and the study of isoniazid-d4 in resistance mechanism elucidation (Vilchèze et al., 2006).

Metabolic Pathways and Drug Metabolites Investigations into the metabolic by-products and potentially toxic intermediates of isoniazid therapy have led to the identification of novel metabolites, such as 4-isonicotinoylnicotinamide. This research provides insights into the metabolic pathways of isoniazid and its interaction with the host, which are crucial for understanding the drug's pharmacology and toxicology. Such studies can benefit from the use of isoniazid-d4 as a reference compound to accurately trace the metabolic fate of isoniazid in the body (Mahapatra et al., 2012).

Development of Analytical Methods The development of sensitive and robust analytical methods for isoniazid quantification in biological samples, employing advanced techniques like cation-selective exhaustive injection–sweeping–micellar electrokinetic chromatography, demonstrates the role of isoniazid-d4 in enhancing analytical methodologies. Such methods offer high sensitivity and specificity for isoniazid detection, critical for therapeutic drug monitoring and clinical research, with isoniazid-d4 potentially serving as a precise internal standard (Tsai et al., 2011).

Safety And Hazards

Isoniazid may cause severe and sometimes fatal liver damage . Serious side effects may include liver inflammation and acute liver failure . It is unclear if use during pregnancy is safe for the baby . Use during breastfeeding is likely safe .

properties

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXWMOHMRWLFEY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662042
Record name (~2~H_4_)Pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoniazid-d4

CAS RN

774596-24-6
Record name (~2~H_4_)Pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Antimicrobial drugs isoniazid, rifampicin, streptomycin, and ethambutol were purchased from Sigma-Aldrich. St. Louis, Mo. Stock solutions of isoniazid, streptomycin, and ethambutol were prepared in distilled and deionized water at 10 mg/mL, sterilized by filtration, and stored frozen at −80° C. Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol and stored at −80° C. Pyrazinamide was purchased as the drug reconstituting kit from Becton Dickinson, Cockeysville, Md., and a stock solution was prepared following instructions by the manufacturer. Stock solutions of SQ109 were prepared in methanol at 1 mg/mL and stored at 80° C.
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Synthesis routes and methods II

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Pass Pyrazinamide, Ethambutol Hydrochloride, Rifampicin and Lactose through a sieve and granulate with Starch Paste prepared in Purified Water. Pass the wet mass through multimill and dry the granules at 50–60° C. Pass the dried granules through sieve of mesh size 16. Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60 and mix with dried granules and isoniazid delayed release powder. Compress the blend into tablets.
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